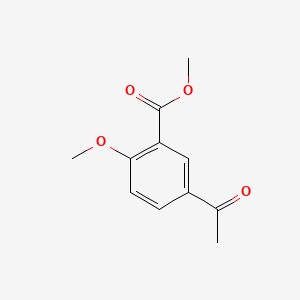![molecular formula C15H13NO4 B1349490 2-[(4-甲氧基苯基)氨基羰基]苯甲酸 CAS No. 7554-80-5](/img/structure/B1349490.png)
2-[(4-甲氧基苯基)氨基羰基]苯甲酸
描述
2-[(4-methoxyphenyl)carbamoyl]benzoic Acid is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子设计和药物发现
- 变构和活性位点结合:Lanz 和 Riedl(2014 年)的研究证明了天然产物衍生片段 (NPDF) 在分子设计中的应用,特别是在治疗相关蛋白质的调节中。他们开发了高度选择性和配体高效的非锌结合和锌结合尿嘧啶基 MMP-13 抑制剂,展示了 2-[(4-甲氧基苯基)氨基羰基]苯甲酸衍生物在药物发现中的潜力 (Lanz 和 Riedl,2014 年)。
降血糖活性
- 糖尿病治疗中的潜力:Rufer 和 Losert(1979 年)的研究发现,与 2-[(4-甲氧基苯基)氨基羰基]苯甲酸密切相关的化合物的对映异构体表现出降血糖活性。这表明此类化合物与糖尿病治疗开发的相关性 (Rufer 和 Losert,1979 年)。
配位化合物中的光致发光
- 对发光性质的影响:Sivakumar 等人(2010 年)探索了 4-苄氧基苯甲酸衍生物(包括 3-甲氧基-4-苄氧基苯甲酸)在镧系配位化合物中的应用。他们的研究表明,-OMe 等给电子取代基增强了 Tb(3+) 配合物的发光 (Sivakumar 等人,2010 年)。
废水处理中的创新用途
- 混凝-絮凝工艺:Martinez-Quiroz 等人(2017 年)报道了氨基羰基苯甲酸在废水处理中的创新用途。他们发现这些酸能有效去除有害重金属,表明 2-[(4-甲氧基苯基)氨基羰基]苯甲酸衍生物在环境管理中具有潜在应用 (Martinez-Quiroz 等人,2017 年)。
有机合成中的亲电胺化
- 芳香氨基甲酸酯的胺化:Velikorodov 等人(2020 年)研究了 N-(4-甲氧基苯基)氨基甲酸甲酯的亲电胺化,提供了 2-[(4-甲氧基苯基)氨基羰基]苯甲酸在有机合成中的潜在应用的见解 (Velikorodov 等人,2020 年)。
作用机制
Target of Action
Similar compounds are known to interact with proteins involved in chromatin architecture and dna metabolism .
Biochemical Pathways
Similar compounds are known to be involved in the base excision repair (ber) pathway .
Result of Action
Similar compounds are known to interact with dna by an intercalative type of binding .
Action Environment
It’s known that the reaction conditions, such as temperature and ph, can influence the efficacy and stability of similar compounds .
生化分析
Biochemical Properties
2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways, which can impact cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with enzymes often involves competitive inhibition, where it competes with the substrate for the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a significant biochemical response . Toxicity studies have indicated that high doses of the compound can cause adverse effects, including cellular damage and disruption of metabolic pathways.
Metabolic Pathways
2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Its interaction with specific enzymes can modulate their activity, thereby affecting the overall metabolic process.
Transport and Distribution
The transport and distribution of 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and function. The compound’s distribution is often determined by its affinity for specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its interaction with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-[(4-methoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTYEBLAICLDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355159 | |
| Record name | 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7554-80-5 | |
| Record name | 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHOXYPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)
![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)
![[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B1349443.png)



